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2-Methyl-3-oxo-3-phenylpropanamide

Catalog No.
S14563754
CAS No.
24956-48-7
M.F
C10H11NO2
M. Wt
177.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-oxo-3-phenylpropanamide

CAS Number

24956-48-7

Product Name

2-Methyl-3-oxo-3-phenylpropanamide

IUPAC Name

2-methyl-3-oxo-3-phenylpropanamide

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

InChI

InChI=1S/C10H11NO2/c1-7(10(11)13)9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,13)

InChI Key

KILJGOYISSXUOS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)C(=O)N

2-Methyl-3-oxo-3-phenylpropanamide, also known as N-(2-methylphenyl)-3-oxo-3-phenylpropanamide, is an organic compound characterized by its amide functional group and a ketone moiety. The compound has a molecular formula of C12H13NOC_{12}H_{13}NO and a molecular weight of approximately 201.24 g/mol. Its structure features a phenyl group and a 2-methylphenyl group attached to a central carbonyl group, making it a member of the class of compounds known as substituted amides.

, including:

  • Oxidation: This compound can be oxidized to yield carboxylic acids or ketones, often using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The amide group may be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Electrophilic Aromatic Substitution: Both the phenyl and 2-methylphenyl groups can undergo electrophilic substitution reactions, facilitated by catalysts like aluminum chloride or iron(III) chloride.

Research indicates that 2-Methyl-3-oxo-3-phenylpropanamide exhibits potential biological activities. It has been investigated for its role in enzyme-substrate interactions, particularly as an inhibitor for specific enzymes. This inhibition can modulate various biological pathways, making it a candidate for therapeutic applications in medicinal chemistry .

The synthesis of 2-Methyl-3-oxo-3-phenylpropanamide typically involves the reaction of 2-methylphenylamine with benzoyl chloride in the presence of a base such as pyridine. The reaction generally requires refluxing in an organic solvent like dichloromethane or toluene to facilitate the formation of the desired product. In industrial settings, continuous flow reactors are often employed to enhance yield and purity while minimizing human error during production.

This compound has several applications across different fields:

  • Organic Synthesis: It serves as a building block in organic synthesis, allowing chemists to create more complex molecules.
  • Biological Research: It can be used as a probe in studies investigating enzyme mechanisms and interactions.
  • Medicinal Chemistry: There is ongoing exploration of its potential as a precursor for developing new pharmaceuticals with improved efficacy and reduced side effects.
  • Industrial Use: It may be utilized in the production of polymers and other materials, as well as in the synthesis of dyes and pigments .

The mechanism of action for 2-Methyl-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets within biological systems. It has been shown to bind to enzyme active sites, inhibiting their activity and altering cellular processes. These interactions are crucial for understanding its potential therapeutic applications .

Several compounds share structural similarities with 2-Methyl-3-oxo-3-phenylpropanamide, including:

  • N-(2-methylphenyl)-N′-(2-methylphenyl)thiourea
  • N-(2-methylphenyl)-N,N-dimethylurea
  • N-(2-methylphenyl)-N′-(2-methylphenyl)acetamide
  • N-(2-naphthyl)-3-oxo-3-phenylpropanamide
  • N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide

Uniqueness

The uniqueness of 2-Methyl-3-oxo-3-phenylpropanamide lies in its specific structural features which confer distinct chemical reactivity and biological properties. The combination of both phenyl and 2-methylphenyl groups allows for diverse reactivity patterns, setting it apart from similar compounds that may lack such functional diversity. Its ability to undergo multiple types of

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

177.078978594 g/mol

Monoisotopic Mass

177.078978594 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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